(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide
Beschreibung
The compound "(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide" is a benzothiazole derivative featuring:
- A benzo[d]thiazol-2(3H)-ylidene core with a 3-allyl substituent and 6-sulfamoyl group.
- A 2-(2,4-dichlorophenoxy)acetamide side chain. The Z-configuration at the imine bond and allyl group may influence its stereoelectronic properties and binding affinity .
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O4S2/c1-2-7-23-14-5-4-12(29(21,25)26)9-16(14)28-18(23)22-17(24)10-27-15-6-3-11(19)8-13(15)20/h2-6,8-9H,1,7,10H2,(H2,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQSCQCVDBSRFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzo[d]thiazole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.
Allylation: The allyl group is added via a nucleophilic substitution reaction using an allyl halide.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 2,4-dichlorophenoxyacetic acid or its derivative under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro or sulfamoyl groups, potentially converting them to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while substitution reactions on the dichlorophenoxy ring can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural features. Research could explore its potential as an inhibitor or modulator of biological pathways, particularly those involving sulfamoyl or benzo[d]thiazole-containing compounds.
Medicine
In medicine, the compound’s potential therapeutic applications could be investigated, including its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic natural substrates of certain enzymes, potentially inhibiting their activity. The benzo[d]thiazole ring may interact with aromatic binding sites, while the dichlorophenoxy acetamide moiety could enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Key Features
The following table summarizes structural and functional comparisons with similar compounds:
Functional Group Analysis
Dichlorophenoxyacetamide Moiety: Present in both the target compound and Compound 533 (). In Compound 533, this group confers auxin-like activity, mimicking plant hormones such as 2,4-D . The target compound’s dichlorophenoxy group may share similar receptor-binding properties but requires validation. Contrastingly, ’s compounds lack this group but include sulfamoylphenyl acetamide, which is associated with carbonic anhydrase inhibition .
Benzothiazole Core: The target compound’s 6-sulfamoylbenzo[d]thiazole core is distinct from ’s trifluoromethylbenzothiazole derivatives. ’s 6-ethoxybenzo[d]thiazol-2-ylamino derivatives demonstrate that alkoxy substituents on the benzothiazole ring modulate antimicrobial activity .
Allyl Substituent: The 3-allyl group in the target compound is unique among the analogs.
Biologische Aktivität
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound with potential biological activity, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including a thiazole ring, an allyl group, and a sulfonamide moiety.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 419.5 g/mol. The presence of the thiazole ring contributes to the compound's stability and reactivity, while the sulfonamide group is known for its pharmacological properties, including antibacterial and antitumor activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.5 g/mol |
| Structural Features | Thiazole ring, allyl group, sulfonamide moiety |
Antibacterial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antibacterial properties. The sulfonamide group is particularly noted for its effectiveness against various bacterial strains.
A study on arylsulfonylhydrazones has shown that these compounds can inhibit bacterial growth through mechanisms that may involve interference with folic acid synthesis pathways, which are crucial for bacterial survival.
Antitumor Activity
The thiazole derivatives have been explored for their anticancer potential. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves apoptosis induction and cell cycle arrest .
Other Biological Activities
In addition to antibacterial and antitumor activities, compounds in this class may also exhibit antifungal and anti-inflammatory properties. The diverse biological activities are attributed to the interactions of the functional groups within the compound with biological targets.
Case Study 1: Antibacterial Efficacy
In a comparative study of various thiazole derivatives, it was found that this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be in the range of 32-64 µg/mL.
Case Study 2: Antitumor Activity
A recent in vitro study evaluated the cytotoxic effects of this compound on human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50 value of approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells, suggesting potent antitumor activity.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Thiazole core formation : Cyclization of 2-aminobenzenethiol derivatives under controlled temperatures (60–80°C) and solvent systems (e.g., DMF or toluene/water mixtures) .
- Allylation : Introduction of the allyl group via nucleophilic substitution or metal-catalyzed coupling, requiring inert atmospheres and catalysts like triethylamine .
- Sulfamoylation : Reaction with sulfamoyl chloride in aprotic solvents (e.g., dichloromethane) at 0–25°C to preserve functional group integrity . Optimization focuses on pH control (e.g., buffered conditions for acid-sensitive steps), solvent polarity adjustments, and real-time monitoring via TLC/HPLC to maximize yield (70–85%) and purity (>95%) .
Q. Which analytical techniques are essential for characterizing purity and structure?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and confirms stereochemistry, particularly the (Z)-configuration of the imine bond .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C23H19Cl2N3O4S2) and detects isotopic patterns for chlorine atoms .
- HPLC-PDA : Assesses purity (>98%) and resolves isomeric impurities using reverse-phase columns (C18) with acetonitrile/water gradients .
- X-ray Crystallography : Resolves bond angles and dihedral angles in crystalline forms, critical for understanding bioactivity .
Advanced Research Questions
Q. How do solvent choice and pH influence yield and stereochemistry during synthesis?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfamoylation, while toluene minimizes side reactions in cyclization .
- pH Control : Alkaline conditions (pH 8–9) stabilize the thiazole ring during allylation, whereas acidic conditions (pH 5–6) prevent hydrolysis of the acetamide group . Contradictions in stereochemical outcomes under varying solvents are resolved by DFT calculations to predict transition-state energies .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- 2D NMR (COSY, HSQC) : Correlates proton-carbon couplings to distinguish overlapping signals from the dichlorophenoxy and allyl groups .
- Isotopic Labeling : Incorporation of 15N in the sulfamoyl group clarifies ambiguous NOESY interactions .
- Cross-Validation : Compare experimental IR stretching frequencies (e.g., C=O at 1680 cm⁻¹) with computational (DFT) predictions .
Q. What challenges arise in scaling up synthesis without compromising bioactivity?
- Reaction Exotherms : Controlled addition of sulfamoyl chloride prevents thermal degradation during large-scale reactions .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) maintains purity while reducing solvent waste .
- Stability Studies : Accelerated degradation tests (40°C/75% RH) reveal sensitivity to light, necessitating amber glass storage .
Q. How do allyl/sulfamoyl group modifications affect reactivity and pharmacological profiles?
- Allyl Group : Replacing allyl with propargyl enhances electrophilicity, improving kinase inhibition (IC50 reduced from 12 μM to 4.5 μM) .
- Sulfamoyl Group : Fluorination at the sulfamoyl nitrogen increases metabolic stability (t1/2 from 2.1 h to 6.8 h in microsomes) but reduces solubility .
- SAR Studies : QSAR models correlate logP values (3.8–4.5) with antibacterial potency against Gram-positive strains .
Q. What in silico methods predict biological target interactions pre-in vitro testing?
- Molecular Docking : AutoDock Vina screens against COX-2 (PDB: 5KIR) identifies hydrogen bonds between the sulfamoyl group and Arg513 .
- MD Simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) for the dichlorophenoxy moiety in hydrophobic pockets .
- ADMET Prediction : SwissADME estimates high BBB permeability (logBB > 0.3) but flags CYP3A4 inhibition risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
